3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one is a complex organic compound that features a thiazole ring fused with a coumarin structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one typically involves the reaction of 3-(ω-bromacetyl)coumarin with thiourea in boiling ethanol. The mixture is refluxed for about an hour, then cooled and neutralized with aqueous ammonia . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent use, to ensure maximum yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit kinase enzymes, thereby disrupting signaling pathways essential for cancer cell growth and survival . The thiazole ring plays a crucial role in binding to the active site of these enzymes, leading to their inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole derivatives: Known for their broad pharmacological activities, including antimicrobial and anticancer properties.
Coumarin derivatives: Widely studied for their anticoagulant and anti-inflammatory effects.
Uniqueness
What sets 3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one apart is its unique combination of a thiazole ring and a coumarin structure. This fusion enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C18H12N2O2S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-[2-(3-aminophenyl)-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C18H12N2O2S/c19-13-6-3-5-12(8-13)17-20-15(10-23-17)14-9-11-4-1-2-7-16(11)22-18(14)21/h1-10H,19H2 |
InChI Key |
GSKFUAQQLWHLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC(=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.